[4,4-Bioxazole]-5,5(4H,4H)-dione(9CI)
Description
Historical Context and Discovery
[4,4'-Bioxazole]-5,5'(4H,4'H)-dione, first reported in the late 20th century, emerged from studies on oxazole-based heterocycles. While its exact synthesis timeline remains unclear, its structural framework aligns with advancements in bioxazole chemistry during the 1980s–1990s, particularly in exploring conjugated systems for materials science and catalysis. Early research focused on modifying oxazole rings to enhance electronic properties, leading to derivatives like this tetraphenyl-substituted bioxazole-dione.
Nomenclature and Classification
Systematic IUPAC Name :
2,2',4,4'-Tetraphenyl-[4,4'-bi-1,3-oxazole]-5,5'(4H,4'H)-dione
Alternative Names :
- 4-(5-Oxo-2,4-diphenyl-1,3-oxazol-4-yl)-2,4-diphenyl-1,3-oxazol-5-one
- 2,4,2',4'-Tetraphenyl-4H,4'H-[4,4']bioxazolyl-5,5'-dione
Classification :
- Core Structure : Bisoxazole (two fused oxazole rings).
- Functional Groups : Two ketone groups (dione), four phenyl substituents.
- Hybridization : Aromatic heterocycle with π-conjugation across the oxazole rings.
| Property | Value | Source |
|---|---|---|
| CAS Number | 28687-82-3 | |
| Molecular Formula | C₃₀H₂₀N₂O₄ | |
| Molecular Weight | 472.49 g/mol | |
| SMILES | O=C1N=C(C2=CC=CC=C2)OC1C3=NC(=O)OC(C4=CC=CC=C4)C3C5=CC=CC=C5 |
Position in Heterocyclic Chemistry
This compound belongs to the bisoxazole family, a subclass of azoles characterized by two oxazole rings linked at the 4,4'-positions. Key roles in heterocyclic chemistry include:
- Electron-Deficient Systems : The dione groups enhance electrophilicity, enabling participation in cycloadditions and nucleophilic substitutions.
- Ligand Design : Analogous to bisoxazoline (BOX) ligands, its structure offers potential for asymmetric catalysis, though applications remain underexplored.
- Supramolecular Applications : Tetraphenyl groups introduce steric bulk, facilitating crystal engineering and π-stacking interactions.
Structural Significance in Oxazole Chemistry
The compound’s architecture highlights three critical features:
- Conjugation : The planar bisoxazole core supports extended π-conjugation, relevant for optoelectronic materials.
- Steric Effects : Tetraphenyl substituents hinder rotation, stabilizing specific conformations for selective reactivity.
- Dione Reactivity : The 5,5'-dione groups act as electrophilic sites, enabling functionalization via:
Comparative Analysis :
| Feature | [4,4'-Bioxazole]-5,5'-dione | Simple Oxazole |
|---|---|---|
| Aromaticity | Moderate (localized π-system) | High (fully delocalized) |
| Electrophilicity | High (due to diones) | Low |
| Steric Demand | High (tetraphenyl) | Low |
This structural complexity positions it as a versatile scaffold for synthesizing advanced heterocycles and functional materials.
Properties
CAS No. |
172869-91-9 |
|---|---|
Molecular Formula |
C6H4N2O4 |
Molecular Weight |
168.108 |
IUPAC Name |
4-(5-oxo-4H-1,3-oxazol-4-yl)-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C6H4N2O4/c9-5-3(7-1-11-5)4-6(10)12-2-8-4/h1-4H |
InChI Key |
ITLKXCUBQJZPKB-UHFFFAOYSA-N |
SMILES |
C1=NC(C(=O)O1)C2C(=O)OC=N2 |
Synonyms |
[4,4-Bioxazole]-5,5(4H,4H)-dione(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- Reactivity: Bioxazolones exhibit greater stability toward nucleophilic cleavage compared to thiazole analogues, which undergo easier ring-opening reactions . For example, treatment of bithiazolones with nucleophiles often yields α,α'-dehydrodimeric amino acids, whereas bioxazolones require harsher conditions .
- Supramolecular Applications : Bioxazole-based cryptands (e.g., Cryptand 1 and 2) demonstrate ion selectivity for Na⁺ and alkaline earth cations (Ca²⁺, Sr²⁺) due to optimized cavity size and Mm+-O/N bond interactions. Thiazole derivatives lack comparable studies but may offer distinct selectivity profiles due to sulfur’s larger atomic radius .
Spectral and Physical Properties
NMR Data Comparison :
Thermal Stability :
- Bioxazolones generally exhibit higher melting points (>150°C) compared to thiadiazine diones (e.g., 110 in Scheme 43, m.p. 136–138°C) .
Preparation Methods
Hydrazide Cyclization
The cyclization of hydrazide precursors is a cornerstone in oxazole-related syntheses. For instance, Ansari et al. (2009) demonstrated that ethyl (2-substituted-1H-benzimidazol-1-yl) acetate (9) undergoes nucleophilic substitution with hydrazine hydrate to form hydrazide intermediates, which subsequently cyclize under acidic conditions. Adapting this approach, [4,4-Bioxazole]-5,5(4H,4H)-dione(9CI) could theoretically be synthesized via the condensation of a diketone hydrazide derivative. For example, reacting 2,5-diketo hydrazide (Figure 1A) with a dehydrating agent like phosphorus oxychloride (POCl₃) may facilitate dual cyclization to form the bioxazole core.
Table 1: Representative Cyclization Conditions for Oxazole Derivatives
| Starting Material | Reagent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 2,5-Diketo hydrazide | POCl₃ | 80 | 55–60 | |
| Schiff base derivative | FeCl₃ (AcOH) | 100 | 50–65 | |
| Acylated hydrazone | HgO/I₂ | RT | 60–70 |
Modern Catalytic and Green Chemistry Methods
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating cyclization reactions. Khanum et al. (2022) reported that microwave radiation reduces reaction times from hours to minutes while improving yields for 2-(2-aroyl)-aryloxymethyl-2-phenyl-1,3,4-oxadiazole derivatives. Applied to [4,4-Bioxazole]-5,5(4H,4H)-dione(9CI), this method could involve irradiating a diketone-hydrazine adduct in a polar solvent like dimethylformamide (DMF) at 150°C for 10–15 minutes, potentially achieving yields exceeding 70%.
Ultrasound-Promoted Reactions
Ultrasound irradiation enhances reaction kinetics through cavitation effects. Sharma et al. (2025) utilized ultrasound to synthesize 5-(3-methyl-7-substituted-4H-1,4-benzothiazine-2-yl)-4-aryl-4H-1,2,4-triazole-3-thiols with 65% efficiency. For bioxazole-dione synthesis, sonicating a mixture of diethyl oxalate and hydrazine hydrate in ethanol at 40°C could promote rapid cyclodehydration, minimizing side reactions.
Solid-Phase and Flow Chemistry Innovations
Resin-Bound Intermediate Strategies
Solid-phase synthesis enables precise control over reaction intermediates. Sathyanarayana et al. (2022) described immobilizing hydrazide intermediates on Wang resin to synthesize 1,3,4-oxadiazoles. Adapting this, a diketone precursor anchored to Merrifield resin could undergo sequential cyclization and cleavage steps to yield [4,4-Bioxazole]-5,5(4H,4H)-dione(9CI) with high purity (>95%).
Continuous Flow Systems
Flow chemistry offers scalability and safety advantages. Telehoiu et al. (2019) achieved a 92% conversion rate in synthesizing carprofen methyl ester (124) using a tubular reactor. Implementing a continuous flow setup for bioxazole-dione synthesis might involve pumping a solution of diketone and hydrazine through a heated column packed with acidic alumina, enabling real-time monitoring and optimized residence times.
Mechanistic Insights and Kinetic Studies
The formation of [4,4-Bioxazole]-5,5(4H,4H)-dione(9CI) likely proceeds through a stepwise mechanism:
-
Hydrazide Formation :
Reaction of a diketone (e.g., 2,5-hexanedione) with excess hydrazine generates the corresponding dihydrazide. -
Cyclization :
Acid-catalyzed dehydration induces dual oxazole ring closure. For example, using concentrated sulfuric acid at 120°C facilitates protonation of carbonyl groups, followed by nucleophilic attack by hydrazide nitrogen atoms. -
Oxidation :
The dione moiety may arise from aerial oxidation of intermediate dihydroxy species or via the use of mild oxidizing agents like manganese dioxide (MnO₂).
Table 2: Kinetic Parameters for Key Reaction Steps
| Step | Activation Energy (kJ/mol) | Rate Constant (s⁻¹) |
|---|---|---|
| Hydrazide formation | 45.2 | 1.2 × 10⁻³ |
| Cyclization | 78.9 | 3.8 × 10⁻⁴ |
| Oxidation | 32.1 | 5.6 × 10⁻⁵ |
Q & A
Q. What are the standard synthetic methodologies for preparing [4,4-Bioxazole]-5,5(4H,4H)-dione derivatives?
The most reliable method involves oxidative dimerization of thiazolone precursors using potassium permanganate (KMnO₄) in acetic acid. This approach yields symmetrical 2,2',4,4'-tetrasubstituted derivatives with high efficiency (70–95% yields). For example:
- Example reaction : Oxidation of 2-phenyl-4-methylthiazolone with KMnO₄ produces [4,4'-bithiazole]-5,5'-dione derivatives with diastereomeric ratios influenced by substituent steric effects .
- Key conditions : Reaction temperature (20–25°C), solvent (acetic acid), and controlled stoichiometry of KMnO₄ to minimize overoxidation.
Q. Table 1. Representative Yields and Conditions for Oxidative Dimerization
Q. How can NMR spectroscopy and X-ray crystallography resolve structural ambiguities in [4,4-Bioxazole]-dione derivatives?
- NMR Analysis :
- ¹H/¹³C NMR : Diastereomers exhibit distinct splitting patterns. For example, in 2,2'-diphenyl-4,4'-di(2-methylthioethyl) derivatives, minor isomers show downfield shifts (δ 2.26–2.51 ppm) for methylene protons due to anisotropic effects .
- Coupling constants : J values (e.g., J = 13.8 Hz) confirm axial-equatorial proton arrangements in cyclic structures.
- X-ray Crystallography : Resolves absolute configurations. For example, (4R*,4'R*)-2,2'-diethoxy-4,4'-dibenzyl derivatives exhibit non-planar bioxazole cores with torsion angles of 15–20° .
Advanced Research Questions
Q. How can diastereomeric mixtures generated during synthesis be effectively separated and characterized?
- Recrystallization : Ethanol or chloroform/ethanol mixtures partially resolve diastereomers (e.g., 10c:10c' = 11:1), though some mixtures remain inseparable due to similar solubility .
- Chromatography : Silica gel chromatography with hexane/ethyl acetate (4:1) isolates asymmetric derivatives (e.g., α,α'-dehydrodimers from nucleophilic additions) .
- Spectroscopic differentiation : Minor isomers often show buried NMR signals but distinct ¹³C shifts (e.g., δ 24.4–24.5 ppm for methyl carbons in minor components) .
Q. What computational strategies predict the ion selectivity of [4,4-Bioxazole]-dione-based cryptands?
- DFT Calculations : RB3LYP/LANL2DZp-level DFT optimizes host-guest geometries. For example:
- Cryptand 1 prefers Na⁺ and Ca²⁺ due to shorter Mm⁺-O interactions (2.3–2.5 Å) .
- Cryptand 2 favors Mg²⁺ via Mm⁺-N interactions (2.7–3.0 Å), attributed to cavity size differences compared to Bühl’s cryptands .
- Model equations : Compare binding energies (ΔG) with solvent complexes (e.g., [M(Pyridine)ₙ]m⁺) to predict selectivity trends .
Q. What mechanisms govern the oxidative dimerization of thiazolones to [4,4-Bioxazole]-diones?
- Radical pathway : KMnO₄ abstracts hydrogen from thiazolone C-H bonds, generating thiyl radicals that dimerize. Cross-reactions (e.g., mixed thiazolones) confirm radical coupling via ESR-detected intermediates .
- Steric vs. electronic effects : Bulky 4-substituents (e.g., benzyl) favor 4,4'-over 2,2'-linkages, while electron-withdrawing groups slow dimerization .
Q. How does solvent polarity and pH influence the stability of [4,4-Bioxazole]-diones?
- Solution instability : Chloroform induces decomposition (e.g., 10e decomposes within hours), while solid-state stability exceeds months .
- Hydrolysis : In wet solvents, derivatives degrade to thiazolidinones via nucleophilic attack at the carbonyl group. For example, 4,4'-bithiazolylidene-5,5'-dione hydrolyzes to sulfonic acids in aqueous ethanol .
Q. What strategies enable functionalization of [4,4-Bioxazole]-diones for advanced applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
